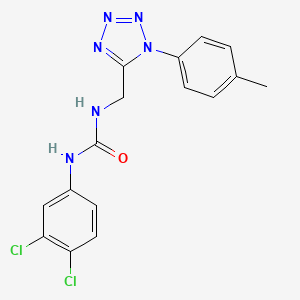

1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea (compound 11g, ) is a urea derivative featuring a 3,4-dichlorophenyl group and a tetrazole-linked p-tolyl moiety. Its molecular formula corresponds to a mass-to-charge ratio (m/z) of 534.2 [M+H]⁺, with a synthesis yield of 87.5% via a thiazole-phenyl core structure . The dichlorophenyl substituent is notable for its electron-withdrawing properties, which may enhance binding affinity in biological systems, while the tetrazole group improves metabolic stability and bioavailability—a common strategy in drug design .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N6O/c1-10-2-5-12(6-3-10)24-15(21-22-23-24)9-19-16(25)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNAHMFNUZEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method includes:

Formation of the Tetrazole Ring: Starting with p-tolylamine, the tetrazole ring is formed through a cyclization reaction with sodium azide and triethyl orthoformate.

Urea Formation: The tetrazole derivative is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Corresponding oxides or quinones.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Materials Science: It is explored for its properties in the development of novel materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1. Comparison of Urea Derivatives with Varied Substituents

| Compound | Aromatic Substituent | Yield (%) | m/z [M+H]⁺ |

|---|---|---|---|

| 11g | 3,4-Dichlorophenyl | 87.5 | 534.2 |

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11k | 4-Chloro-3-(trifluoromethyl)phenyl | 88.0 | 568.2 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

- Electron-Withdrawing Groups : Compounds with dichlorophenyl (11g , 11b ) or trifluoromethyl (11k , 11m ) substituents exhibit higher molecular weights and comparable yields, suggesting synthetic robustness for halogenated analogs.

- Positional Isomerism : The 3,4-dichlorophenyl group in 11g contrasts with 3,5-dichlorophenyl (11b ), which may alter steric and electronic interactions in target binding.

Pharmacological Implications

- Anti-Inflammatory Potential: describes a piperazine-based dichlorophenyl derivative (compound III) with anti-inflammatory activity in rodent models.

- Tetrazole vs.

Structural Similarities to Clinically Relevant Compounds

lists G protein-coupled receptor (GPCR) ligands (e.g., SR140333 , SR142801 ) containing dichlorophenyl groups. While 11g ’s tetrazole core differs from these piperidine/piperazine-based drugs, the dichlorophenyl motif may target similar receptor subfamilies, warranting further investigation .

Key Research Findings

Dichlorophenyl Advantage : The 3,4-dichlorophenyl group in 11g balances electronic effects and synthetic feasibility, contrasting with bulkier substituents (e.g., 3,5-di(trifluoromethyl)phenyl in 11m ) that marginally reduce yields .

Tetrazole as a Bioisostere : The tetrazole group in 11g may serve as a bioisostere for carboxylic acids, improving membrane permeability compared to thiazole or benzimidazole analogs () .

Biological Activity Gaps : While anti-inflammatory data exist for dichlorophenyl-piperazine derivatives (), 11g ’s specific pharmacological profile remains uncharacterized, necessitating targeted assays.

Biological Activity

1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a tetrazole moiety, which are known to enhance biological activity. Its molecular formula is , and it has a molecular weight of approximately 321.19 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing tetrazole and urea functionalities. For instance, tetrazole derivatives have shown promising antibacterial activity against various strains of bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4 - 16 | Moderate |

| Standard Antibiotics (e.g., Penicillin) | 2 - 8 | High |

In a study focusing on tetrazole derivatives, compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 20 | Moderate Inhibition |

| HeLa (Cervical Cancer) | 5 - 15 | Strong Inhibition |

Research has shown that compounds with tetrazole rings can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is critical in developing new anticancer agents.

Anti-inflammatory Activity

Inflammation plays a significant role in various diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies indicate that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study: In Vivo Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The results suggest that the compound may modulate inflammatory pathways effectively.

Q & A

Q. How can researchers optimize the synthetic route for 1-(3,4-dichlorophenyl)-3-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)urea to improve yield and purity?

Methodological Answer :

- Stepwise Synthesis : Begin with the preparation of intermediates such as 3,4-dichloroaniline and p-tolyltetrazole. Use toluene as a solvent for azide coupling reactions under reflux (60–80°C) to form the tetrazole core, followed by urea linkage via carbodiimide-mediated coupling .

- Catalytic Optimization : Test palladium on carbon (Pd/C) or copper(I) iodide (CuI) for mediating cross-coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates .

- Purification : Employ recrystallization from ethanol–acetic acid (2:1) mixtures to enhance purity, as demonstrated in analogous urea-tetrazole syntheses .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the dichlorophenyl and tetrazole-methylurea moieties. Reference similar urea derivatives with resolved structures (e.g., 1-phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea, PDB ID: 3GG) .

- Spectroscopic Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) to assign protons on the dichlorophenyl (δ 7.2–7.8 ppm) and p-tolyl (δ 2.3 ppm for methyl) groups .

Q. Which chromatographic methods are suitable for quantifying this compound in biological matrices?

Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with a gradient elution system (acetonitrile/water + 0.1% formic acid) at 254 nm, optimized for urea derivatives .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode to detect the [M+H]+ ion (expected m/z ~450–460) with a triple quadrupole setup for enhanced specificity in complex samples .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved for this compound?

Methodological Answer :

- Dose-Response Reproducibility : Conduct parallel assays in multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (e.g., 72-hour exposure, 10 µM–100 µM range). Compare IC50 values using ANOVA to identify outliers .

- Metabolic Stability Screening : Assess cytochrome P450 (CYP) interactions via liver microsome assays to rule out rapid degradation as a cause of variability .

Q. What strategies can elucidate the structure-activity relationship (SAR) of the tetrazole-urea scaffold?

Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with halogen substitutions (e.g., fluorine at the dichlorophenyl ring) or heterocycle replacements (e.g., triazole instead of tetrazole). Compare binding affinities using surface plasmon resonance (SPR) .

- Computational Docking : Perform molecular dynamics simulations with homology models of target proteins (e.g., kinases or GPCRs) to predict binding poses and guide SAR prioritization .

Q. How does the compound’s environmental fate impact ecotoxicology assessments?

Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C and 40°C for 30 days. Monitor degradation via LC-MS and identify byproducts (e.g., dichloroaniline derivatives) .

- Soil Sorption Experiments : Use batch equilibrium methods with OECD Guideline 106 to determine the adsorption coefficient (Kd) and assess groundwater contamination risks .

Q. What experimental designs are robust for studying its mechanism of action in cellular pathways?

Methodological Answer :

- CRISPR-Cas9 Knockout Screens : Target putative pathways (e.g., MAPK/ERK or PI3K/Akt) in isogenic cell lines to identify genetic dependencies .

- Phosphoproteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to quantify phosphorylation changes post-treatment, with TiO2 enrichment for tyrosine kinases .

Q. How can researchers integrate theoretical frameworks into mechanistic studies?

Methodological Answer :

- Conceptual Anchoring : Align hypotheses with established theories (e.g., ligand-receptor binding kinetics or oxidative stress pathways) to design targeted experiments .

- Bayesian Statistical Models : Apply probabilistic frameworks to reconcile conflicting data, incorporating prior knowledge of urea derivatives’ pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.